2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-(4-chloro-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c1-15-8-11-6(9)5-4-10-13(2-3-14)7(5)12-8/h4,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDOICBPTRHIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCO)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from various scientific studies and findings.
Synthesis
The synthetic routes for this compound typically involve multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization.
- Introduction of the chloro and methylthio groups via substitution reactions.
- Final coupling with ethanol to yield the target compound.
The synthesis requires precise control of conditions such as temperature and pH to ensure high yields and purity .
Antitumor Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant antitumor activity. A study demonstrated that derivatives of this compound were effective against various cancer cell lines, showing IC50 values in the low micromolar range. For instance, a related pyrazolo derivative was found to inhibit cancer cell proliferation effectively, suggesting a possible mechanism involving the inhibition of key signaling pathways associated with tumor growth .
The biological activity of this compound may be attributed to its ability to act as a tyrosine kinase inhibitor. Tyrosine kinases are crucial in many cellular processes, including growth and differentiation. By inhibiting these enzymes, the compound can potentially disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in malignant cells .
Anti-inflammatory Effects
Additionally, compounds similar to this compound have shown anti-inflammatory properties. In vitro studies revealed that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell models. This suggests a dual therapeutic potential for managing both cancer and inflammatory conditions .
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial investigated the effects of a related pyrazolo compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants, alongside manageable side effects .
- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of a similar compound on rheumatoid arthritis models. The compound significantly decreased joint swelling and pain scores compared to control groups .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol. The following mechanisms have been identified:
- Cell Cycle Arrest : In vitro studies indicate that this compound can induce cell cycle arrest at the S phase in various cancer cell lines, leading to increased apoptosis. For instance, significant increases in caspase activity have been observed in breast cancer cell lines (e.g., MDA-MB-468) treated with this compound.
- Inhibition of Kinases : The compound acts as a kinase inhibitor targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation. This inhibition results in reduced tumor growth and survival rates .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have shown promising antimicrobial activity against various pathogens:
- Mycobacterium tuberculosis : Preliminary studies suggest that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis with IC50 values indicating potent efficacy.
- Broad-Spectrum Antimicrobial Activity : Other derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar broad-spectrum antimicrobial properties .
Anticancer Research
A study conducted on several pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications in the structure can enhance selectivity and potency against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects while maintaining a favorable safety profile in non-cancerous cells .
Antimicrobial Evaluation
In a comparative study of various substituted pyrazolo[3,4-d]pyrimidines against Mycobacterium tuberculosis, certain analogs demonstrated promising results. These findings support further exploration of this compound for potential development as an antimicrobial agent .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest; inhibits key kinases involved in cancer proliferation. |
| Antimicrobial Activity | Significant activity against Mycobacterium tuberculosis; potential broad-spectrum efficacy. |
Comparison with Similar Compounds
Key Observations :
- Chlorine at Position 4 : Present in the target compound and analogs (e.g., ), this group enhances electrophilicity, facilitating nucleophilic substitutions for further derivatization.
- Methylthio vs. Chloromethyl at Position 6 : The methylthio group in the target compound (S-CH₃) offers stability and moderate lipophilicity, whereas the chloromethyl group (CH₂Cl) in increases reactivity for cross-coupling reactions.
- 1-Substituent : The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to bulkier groups like isopropyl () or phenyl (), which may enhance membrane permeability but reduce solubility.
Analysis :
Critical Comparison :
- The target compound’s methylthio group may confer unique binding interactions compared to the chloromethyl () or oxo () groups.
- Derivatives with arylidenehydrazine moieties (e.g., ) show direct antitumor activity, whereas the target compound likely requires further functionalization for bioactivity.
Preparation Methods
Cyclization and Formation of Pyrazolo[3,4-d]pyrimidine Core
- The synthesis typically starts from malononitrile reacting with carbon disulfide in the presence of sodium ethoxide to form dithiomalononitrile intermediates.
- These intermediates are methylated using dimethyl sulfate to afford bis(methylthio)methylene malononitrile derivatives.
- Subsequent treatment with hydrazine derivatives (e.g., phenyl hydrazine or 2-hydrazino-1-phenylethanol) in absolute ethanol under reflux conditions leads to cyclized 5-amino-pyrazole intermediates.
- Cyclization of these intermediates under acidic conditions (formic acid) yields 3-(methylthio)-1-substituted-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Chlorination to Introduce 4-Chloro Substituent
- The 4-oxo group in the pyrazolo[3,4-d]pyrimidin-4-one derivatives is converted to a 4-chloro substituent by treatment with phosphorus oxychloride (POCl3), often in the presence of DMF or chloroform as solvent, at reflux temperature.
- This chlorination step is crucial to activate the 4-position for subsequent nucleophilic substitution reactions.
Introduction of the 2-(Hydroxyethyl) Side Chain at N1 Position
Alkylation of the N1 Nitrogen
- The N1 position of the 4-chloro-6-(methylthio)-pyrazolo[3,4-d]pyrimidine core can be alkylated using 2-chloroethanol or related haloalkyl alcohols.
- A common method involves treating the 4-chloro derivative with sodium hydride (NaH) in an aprotic solvent such as acetonitrile at low temperature (around 5°C), followed by addition of 2-chloroethanol or iodoethane analogs.
- The reaction is allowed to proceed with stirring at elevated temperature (e.g., 50°C) for several hours (typically 3 hours).
- After completion, the solvent is evaporated under vacuum, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
- The organic layer is dried and the product purified by silica gel column chromatography to isolate the N1-alkylated pyrazolo[3,4-d]pyrimidine with the hydroxyethyl substituent.
Alternative Synthetic Routes Using Hydrazino Alcohols
- Another approach involves starting from 2-hydrazino-1-phenylethanol reacting with ethoxymethylene-malononitrile to form intermediates bearing the hydroxyethyl group on the pyrazole nitrogen.
- Subsequent hydrolysis, cyclization, and chlorination steps as described above yield the 4-chloro-6-(methylthio)-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidine derivatives.
Reaction Conditions and Purification Details
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Malononitrile + CS2 + NaOEt | Sodium ethoxide, carbon disulfide | Reflux in ethanol | Several hrs | - | Forms dithiomalononitrile intermediate |
| Methylation | Dimethyl sulfate | Room temp | Few hours | - | Converts to bis(methylthio)methylene malononitrile |
| Reaction with hydrazine derivative | Phenyl hydrazine or 2-hydrazino-1-phenylethanol, EtOH | Reflux | 6 hours | - | Forms 5-amino-pyrazole intermediates |
| Cyclization | Formic acid | Reflux | Few hours | - | Forms pyrazolo[3,4-d]pyrimidin-4-one |
| Chlorination | POCl3, DMF or CHCl3 | Reflux | 3-4 hours | - | Converts 4-oxo to 4-chloro |
| N1-Alkylation | NaH, acetonitrile, 2-chloroethanol or iodoethane | 5°C to 50°C | 3 hours | 11% | Purified by silica gel chromatography |
Note: Yields vary depending on specific substituents and reaction scale.
Analytical and Spectroscopic Characterization
- The final compound exhibits characteristic signals in proton nuclear magnetic resonance (1H NMR), such as singlets for methylthio protons (~2.7 ppm) and signals for hydroxyethyl protons.
- Infrared (IR) spectra show the disappearance of NH bands after cyclization and presence of C-Cl stretching vibrations.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of the target compound.
- Melting points are typically recorded to assess purity (e.g., 92-93.5°C for related compounds).
Summary of Key Research Findings
- The preparation of 2-(4-chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol involves classical heterocyclic synthesis methods starting from malononitrile and hydrazine derivatives.
- Chlorination with phosphorus oxychloride is a critical step to activate the 4-position for nucleophilic substitution.
- Alkylation at the N1 position with 2-chloroethanol under basic conditions (NaH) in acetonitrile is effective but yields can be modest (~11% reported).
- Alternative synthetic routes using hydrazino alcohols as starting materials offer a more integrated approach to introducing the hydroxyethyl side chain.
- Purification is generally achieved by silica gel chromatography and recrystallization from ethanol.
- Spectroscopic and analytical data confirm the structure and purity of the final product.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves functionalizing the pyrazolo[3,4-d]pyrimidine core with a methylthio group at position 6 and a chloro group at position 4, followed by introducing the ethanol moiety at position 1. For example:
- Step 1 : React 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5426-79-5, purity 97%) with a halogenated ethanol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
Key Considerations : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood for weighing and reactions due to potential dust formation .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature : Elevated temperatures (50–80°C) enhance nucleophilic substitution kinetics but may increase side reactions. achieved a 52.7% yield at 50°C using aqueous HCl .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings improve regioselectivity for aryl group introduction (see related pyrazolo[3,4-d]pyrimidine derivatives in ) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis .
Q. What analytical methods validate the compound’s structure and purity?
- NMR Spectroscopy : Confirm the ethanol moiety’s presence via δ 3.6–4.0 ppm (methylene protons) and δ 1.2 ppm (hydroxyl proton in D₂O exchange) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₉H₁₁ClN₄OS (exact mass: 258.03 g/mol).
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to achieve >95% purity .
Q. How should conflicting spectral data be resolved?
- Case Study : If NMR shows unexpected peaks (e.g., residual solvents or byproducts), cross-validate with:
- Quantitative Analysis : Compare experimental vs. theoretical isotopic patterns in high-resolution MS to identify impurities .
Methodological Challenges & Solutions
Q. What strategies mitigate solubility issues in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
